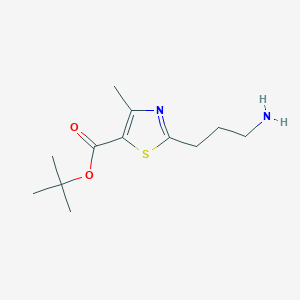

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-8-10(11(15)16-12(2,3)4)17-9(14-8)6-5-7-13/h5-7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVOMLBUQFJVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCCN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the aminopropyl group and the tert-butyl ester. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. The aminopropyl group can be introduced via nucleophilic substitution reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is its potential as an anticancer agent. Research has demonstrated that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to this thiazole derivative have shown micromolar inhibition of the kinesin HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. The inhibition leads to the induction of a multipolar phenotype in these cells, causing aberrant cell division and subsequent cell death .

Case Study: Kinesin Inhibition

- Compound : 2-(3-benzamidopropanamido)thiazole-5-carboxylate

- Target : HSET (KIFC1)

- Outcome : Induction of multipolar mitotic spindles in cancer cells.

Drug Development and Metabolism Studies

This compound has also been investigated within the context of drug metabolism. A study focused on the metabolism of proteolysis-targeting chimeras (PROTACs) highlighted the importance of understanding how structural modifications can influence metabolic stability and efficacy in vivo. The insights gained from such studies could lead to improved designs of thiazole-based compounds for therapeutic applications .

Table: Metabolic Stability of Thiazole Derivatives

| Compound Name | Metabolic Stability | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| Compound A | High | < 10 | PI3Kδ |

| Compound B | Moderate | 20 | HDAC6 |

P-Glycoprotein Inhibition

Another area where this compound may find applications is in the inhibition of P-glycoprotein (ABCB1), a key player in drug resistance mechanisms in cancer therapy. Studies have shown that certain thiazole derivatives can effectively inhibit P-glycoprotein activity, enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Case Study: P-Glycoprotein Inhibition

- Compound : Thiazole-based inhibitors

- Mechanism : Inhibition of drug efflux

- Result : Increased accumulation of chemotherapeutics in resistant cancer cell lines.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purity. The design and synthesis strategies often focus on modifying the thiazole ring or the substituents to enhance biological activity and selectivity against specific targets .

Synthesis Overview

- Starting Materials : Amino acids or amines with appropriate functional groups.

- Reactions : Peptide coupling, esterification, and cyclization.

- Optimization : Varying reaction conditions to improve yield.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous thiazole derivatives:

Key Findings from Comparative Studies

Bioactivity: The 3-aminopropyl group in the target compound provides a flexible chain for interactions with enzymatic pockets, while the tert-butyl ester enhances membrane permeability compared to carboxylic acid derivatives like BAC .

Synthetic Accessibility: Derivatives with methylsulfonyl intermediates (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate) require oxidation steps, as seen in , but the target compound’s aminopropyl group may simplify functionalization via nucleophilic substitution .

Physicochemical Properties :

- The dihydrochloride salt of the carboxylic acid analogue (CAS 398491-64-0) exhibits high solubility (>50 mg/mL in water), making it ideal for aqueous formulations, whereas the tert-butyl ester’s lipophilicity (LogP ~2.5) favors blood-brain barrier penetration .

- Ethyl esters (e.g., CAS 2091043-80-8) are more prone to hydrolysis than tert-butyl esters, impacting metabolic stability .

Biological Activity

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique thiazole ring structure, which is known for conferring various biological properties. The compound's IUPAC name reflects its structural components, including the tert-butyl group and the thiazole moiety.

Research indicates that compounds with similar thiazole structures often exhibit a range of biological activities:

- Inhibition of Enzymatic Activity : Many thiazole derivatives, including related compounds, have been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. For example, derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid demonstrated moderate xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM .

- Antioxidant Activity : Some thiazole derivatives also exhibit antioxidant properties, which are crucial for protecting cells against oxidative stress. This activity is often measured alongside their inhibitory effects on specific enzymes.

Biological Activity Data

The following table summarizes key biological activities and findings related to thiazole derivatives that may provide insights into the activity of this compound:

Case Studies and Research Findings

- Cancer Research : A study focused on similar thiazole compounds revealed their potential in cancer therapy by inhibiting specific mitotic kinesins (e.g., HSET) that are crucial for cell division in cancer cells. This inhibition leads to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

- Enzyme Inhibition Studies : In vitro studies have demonstrated that certain thiazole derivatives can inhibit xanthine oxidase effectively. This inhibition is significant as it may lead to therapeutic applications in conditions like gout and hyperuricemia .

- Antioxidant Properties : The antioxidant capabilities of related thiazole compounds have been documented, showing their potential role in reducing reactive oxygen species (ROS) levels in cellular models . This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances esterification efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

Basic: How is the compound characterized structurally, and what analytical techniques are most reliable?

Q. Key techniques :

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, thiazole protons at δ 6.5–8.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of tert-butoxycarbonyl [Boc] group) .

- X-ray crystallography : Resolves absolute configuration using SHELXL for refinement (R-factor < 0.05 recommended) .

Q. Physicochemical data :

| Property | Value | Reference Method |

|---|---|---|

| Melting point | 40–42°C | Differential Scanning Calorimetry |

| Solubility (25°C) | 0.97 g/L in water | Gravimetric analysis |

Advanced: How do substitution patterns (e.g., tert-butyl, aminopropyl) influence the compound’s reactivity and biological activity?

Q. Structural impact :

- tert-butyl group : Enhances steric shielding, improving metabolic stability but reducing solubility .

- 3-aminopropyl chain : Introduces basicity (pKa ~9.5), enabling protonation at physiological pH and interaction with anionic targets (e.g., enzyme active sites) .

Q. Comparative data :

| Analog | Key Feature | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-methyl-thiazole-5-carboxylate | Lacks aminopropyl chain | Lower cytotoxicity in cancer models |

| Methyl 2-bromo-4-tert-butyl-thiazole-5-carboxylate | Bromine substitution | Enhanced electrophilic reactivity |

Methodological insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the aminopropyl group and target proteins .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Q. Common pitfalls :

Q. Resolution strategies :

HPLC purity analysis : Ensure >95% purity using C18 columns (ACN/water gradient) .

Dose-response validation : Perform orthogonal assays (e.g., fluorescence-based vs. MTT) to confirm activity .

Structural analogs : Test derivatives (e.g., ethyl ester variants) to isolate pharmacophore contributions .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics and in vivo efficacy?

Q. In vivo models :

Q. Key parameters :

| Parameter | Method |

|---|---|

| Metabolic stability | Liver microsome incubation |

| Blood-brain barrier penetration | Parallel artificial membrane permeability assay (PAMPA) |

Advanced: How can impurity profiles be controlled during large-scale synthesis?

Q. Common impurities :

- Deprotected amine : Due to acidic hydrolysis of the Boc group.

- Dimerization products : From nucleophilic attack of the aminopropyl chain on reactive esters.

Q. Mitigation strategies :

- Chromatographic purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes polar by-products .

- In-process monitoring : Use TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to track reaction progress .

- Quality control : LC-MS with electrospray ionization (ESI+) identifies impurities at <0.1% levels .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Q. Hazard considerations :

Q. First-aid protocol :

| Exposure Route | Action |

|---|---|

| Inhalation | Move to fresh air; administer O2 if needed |

| Ingestion | Rinse mouth; avoid inducing vomiting |

Advanced: What computational tools are effective for predicting the compound’s interaction with biological targets?

Q. Recommended tools :

- Molecular docking : AutoDock Vina or Schrödinger Glide for binding affinity estimation .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (run time: 100 ns) .

- QSAR models : Utilize MOE or RDKit to correlate structural features (e.g., logP, H-bond donors) with activity .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.